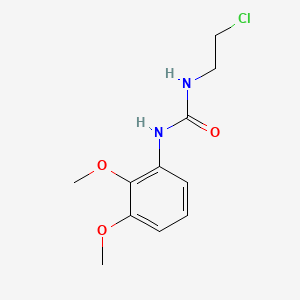
Urea, 1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- is a chemical compound with the following structural formula:
- It belongs to the class of urea derivatives and contains both an alkyl chloride group and methoxy-substituted phenyl rings.
- The compound’s systematic name reflects its substituents and functional groups, avoiding abbreviations or acronyms.
Urea, 1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)-: CH3O−C6H3(OCH3)2−CH2CH2Cl−NH2
.准备方法
Synthetic Routes:
Reaction Conditions:
Industrial Production:
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Major Products:
科学研究应用
Biology and Medicine:
作用机制
- The compound’s mechanism of action depends on its specific application.
- In drug development, it may interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise targets.
相似化合物的比较
Similar Compounds:
: For more information, see: ChemSpider.
生物活性
Urea, 1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)- is a synthetic organic compound with significant potential in medicinal and agricultural applications. This article delves into its biological activity, focusing on its antitumor properties, mechanisms of action, and structural comparisons with related compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Chemical Formula : C₁₁H₁₄ClN₂O₂
- Molecular Weight : Approximately 258.7014 g/mol
- Functional Groups : Contains a urea moiety, a chloroethyl group, and a dimethoxyphenyl group.
The presence of the chloroethyl group allows for nucleophilic substitution reactions, making it reactive towards various biological targets. The dimethoxyphenyl group enhances lipophilicity and bioavailability, potentially increasing therapeutic efficacy against cancer cells.
Antitumor Properties
Research indicates that urea derivatives, including this compound, exhibit significant antitumor activity. The mechanism is primarily attributed to their ability to induce DNA cross-linking, which inhibits cancer cell proliferation. For instance:
- Cytotoxicity Studies : Compounds similar to urea, 1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)- have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that these compounds can block cell cycle progression in the G2/M phase and induce apoptosis .
- Comparative Analysis : A study comparing various chloroethylureas found that those with similar structures displayed varying degrees of antitumor activity based on their specific substituents and structural configurations .
The primary mechanisms through which urea, 1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)- exerts its biological effects include:
- DNA Cross-Linking : The compound's ability to form cross-links in DNA is crucial for its antitumor activity. This action disrupts DNA replication and transcription processes in cancer cells .
- Enzyme Inhibition : Preliminary studies suggest interactions with enzymes involved in cancer metabolism. This interaction may modulate signaling pathways critical for tumor growth and survival.
Case Studies
Several studies have evaluated the biological activity of urea derivatives:
- Study on Antitumor Efficacy : A study involving N-(4-iodophenyl)-N′-(2-chloroethyl)urea demonstrated significant antitumor effects comparable to established chemotherapeutic agents like 5-fluorouracil .
- Cytotoxicity Against MCF-7 Cells : Research on novel benzothiazole urea derivatives showed that certain compounds exhibited potent cytotoxicity against MCF-7 breast cancer cells, highlighting the potential of structurally related compounds to serve as effective anticancer agents .
Comparative Analysis with Similar Compounds
A comparison table of structurally similar compounds illustrates their unique features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Urea, 1-(2-chloroethyl)-3-(2,5-dimethoxyphenyl) | Similar chloroethyl and phenyl groups | Anticancer properties |
| Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl) | Contains chlorine substituent on phenyl | Enhanced antitumor activity |
| Urea, 1-(2-chloroethyl)-3-(2-chloro-3-methylphenyl) | Additional chlorine substituent on phenyl | Different reactivity profiles |
This table highlights the distinct pharmacological properties conferred by different substitutions on the urea structure.
属性
CAS 编号 |
102433-38-5 |
|---|---|
分子式 |
C11H15ClN2O3 |
分子量 |
258.70 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)urea |
InChI |
InChI=1S/C11H15ClN2O3/c1-16-9-5-3-4-8(10(9)17-2)14-11(15)13-7-6-12/h3-5H,6-7H2,1-2H3,(H2,13,14,15) |
InChI 键 |
NIJCLNDMYVQPQX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















